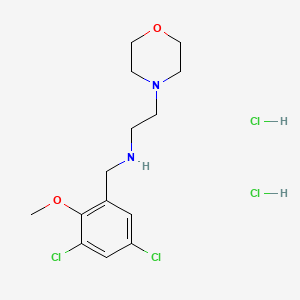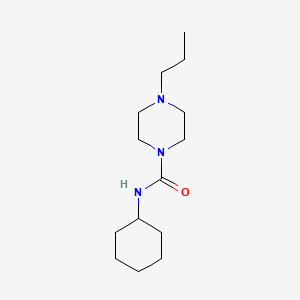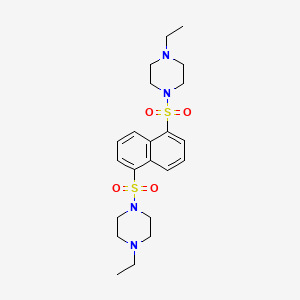![molecular formula C15H11Cl2NO3 B5346956 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate, also known as DCBA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoylphenylurea, which is a class of insecticides that target insect growth regulators. DCBA has been studied for its potential as an insecticide, as well as its effects on various biological systems. In
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the inhibition of chitin synthase, which is essential for the formation of insect exoskeletons. This leads to the disruption of insect growth and development. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In insects, this compound inhibits the formation of chitin, leading to the disruption of growth and development. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to modulate the immune system, inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate in lab experiments is its specificity for chitin synthase, which allows for the selective inhibition of insect growth and development. This compound has also been shown to have low toxicity in mammals, making it a safer alternative to other insecticides. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have low stability in solution, which can lead to degradation over time.
Direcciones Futuras
There are many potential future directions for research on 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate. One area of interest is the development of more efficient synthesis methods, which could improve the yield and purity of the compound. Another area of interest is the development of new insecticides based on the structure of this compound, which could have improved efficacy and safety profiles. In addition, this compound could be studied further for its potential as a treatment for autoimmune diseases, and for its effects on other biological systems. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the reaction of 3,4-dichlorobenzoic acid with phenyl isocyanate, followed by acetylation with acetic anhydride. The product is then purified through recrystallization. The yield of this method is typically around 50%.
Aplicaciones Científicas De Investigación
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate has been used in scientific research for its potential as an insecticide, as well as its effects on various biological systems. It has been studied for its ability to inhibit the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been studied for its effects on the immune system, and its potential as a treatment for autoimmune diseases.
Propiedades
IUPAC Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-12-4-2-3-11(8-12)18-15(20)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPZFWTNCTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)